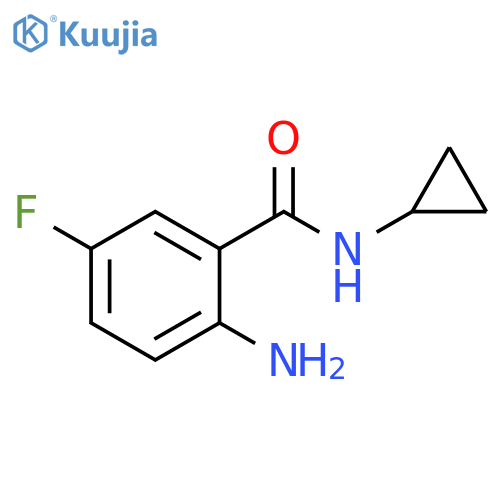

Cas no 305811-16-9 (2-Amino-5-fluoro-N-cyclopropylbenzamide)

2-Amino-5-fluoro-N-cyclopropylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-cyclopropyl-5-fluorobenzamide

- Benzamide, 2-amino-N-cyclopropyl-5-fluoro-

- 2-Amino-5-fluoro-N-cyclopropylbenzamide

-

- MDL: MFCD11132591

- インチ: 1S/C10H11FN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)

- InChIKey: JWDWZWFJWZTRNF-UHFFFAOYSA-N

- ほほえんだ: C(NC1CC1)(=O)C1=CC(F)=CC=C1N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

2-Amino-5-fluoro-N-cyclopropylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD594110-1g |

2-Amino-N-cyclopropyl-5-fluorobenzamide |

305811-16-9 | 97% | 1g |

¥2100.0 | 2023-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732838-1g |

2-Amino-n-cyclopropyl-5-fluorobenzamide |

305811-16-9 | 98% | 1g |

¥2570.00 | 2024-08-02 | |

| A2B Chem LLC | AX72530-5g |

2-Amino-n-cyclopropyl-5-fluorobenzamide |

305811-16-9 | 95% | 5g |

$782.00 | 2024-04-20 | |

| Oakwood | 061693-5g |

2-Amino-5-fluoro-N-cyclopropylbenzamide |

305811-16-9 | 5g |

$965.00 | 2023-09-16 |

2-Amino-5-fluoro-N-cyclopropylbenzamide 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

2-Amino-5-fluoro-N-cyclopropylbenzamideに関する追加情報

Research Brief on 2-Amino-5-fluoro-N-cyclopropylbenzamide (CAS: 305811-16-9): Recent Advances and Applications

2-Amino-5-fluoro-N-cyclopropylbenzamide (CAS: 305811-16-9) is a fluorinated benzamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

One of the most notable advancements in the study of 2-Amino-5-fluoro-N-cyclopropylbenzamide is its application in the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully incorporated this compound into the scaffold of novel kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds derived from 2-Amino-5-fluoro-N-cyclopropylbenzamide, which exhibited potent inhibitory activity against specific kinase targets implicated in oncology.

In addition to its role in kinase inhibitor development, 2-Amino-5-fluoro-N-cyclopropylbenzamide has also been explored for its potential as a building block in the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's utility in creating derivatives with significant antibacterial and antifungal properties. The study emphasized the importance of the cyclopropylamide moiety in enhancing the pharmacokinetic profiles of these derivatives, making them promising candidates for further preclinical evaluation.

The synthetic routes to 2-Amino-5-fluoro-N-cyclopropylbenzamide have also been optimized in recent years. Advances in catalytic methods and green chemistry have enabled more efficient and sustainable production of this compound. For example, a 2022 publication in Organic Process Research & Development detailed a novel catalytic amidation process that significantly improved the yield and purity of 2-Amino-5-fluoro-N-cyclopropylbenzamide, reducing the need for hazardous reagents and minimizing waste generation. These improvements are critical for scaling up production to meet the growing demand for this compound in pharmaceutical research.

Despite these promising developments, challenges remain in the full exploitation of 2-Amino-5-fluoro-N-cyclopropylbenzamide's potential. Issues such as solubility, metabolic stability, and off-target effects need to be addressed in future studies. However, the compound's versatility and the ongoing advancements in synthetic and medicinal chemistry suggest that it will continue to play a pivotal role in drug discovery. Researchers are encouraged to explore its applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, where kinase modulation may offer new treatment avenues.

In conclusion, 2-Amino-5-fluoro-N-cyclopropylbenzamide (CAS: 305811-16-9) represents a valuable tool in the chemical biology and pharmaceutical research toolkit. Its applications in kinase inhibitor design, antimicrobial agent development, and other therapeutic areas underscore its importance in modern drug discovery. Continued research and optimization of its synthetic and biological properties will likely yield even more impactful discoveries in the years to come.

305811-16-9 (2-Amino-5-fluoro-N-cyclopropylbenzamide) 関連製品

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)

- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)

- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)